7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
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Overview
Description
7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core with various substituents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines with different functional groups, which can exhibit enhanced biological activities.
Scientific Research Applications
7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various kinases and enzymes, disrupting their normal function and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-deazaadenine derivatives: These compounds share a similar pyrido[2,3-d]pyrimidine core and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: Another class of compounds with a similar structure and diverse biological activities.
Uniqueness
7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substituents, which can confer distinct biological properties and enhance its potential as a therapeutic agent. The presence of the isopropyl, methyl, and phenyl groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-methyl-2-phenyl-7-propan-2-yl-8H-pyrido[2,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-10(2)13-9-14(21)15-11(3)18-16(20-17(15)19-13)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFCKUOZVRQDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=NC(=N1)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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